8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of bromine and chlorine substituents on the triazolo and pyridazine rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine to form 6-chloropyridazine-3-carbohydrazide. This intermediate is then treated with bromine to introduce the bromine atom, followed by cyclization to form the triazolo ring.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (100-150°C).
Solvent: Common solvents include ethanol or acetic acid.
Catalysts: Catalysts such as sulfuric acid or phosphoric acid may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazolo ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino-substituted triazolopyridazine derivative.
Scientific Research Applications
Chemistry
In chemistry, 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The triazolo ring structure allows for specific interactions with active sites, leading to inhibition or modulation of target function.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 8-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-4(7)10-11-2-8-9-5(3)11/h1-2H |
InChI Key |
PVYDTBLOSPZZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2N=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.